pH-Independent Triplex Formation
In a direct head-to-head comparison within the same DNA "paper-clip" triplex model system (5′-d-(TC)3T2(CT)3C2(AG)3), replacement of 2′-deoxycytidine (dC) with 2′-deoxypseudoisocytidine (dPIC) enabled robust triplex formation at neutral pH (pH 7.0-8.0), whereas the native dC-containing sequence failed to form any detectable triplex structure under these conditions [1].
| Evidence Dimension | Triplex formation capacity at neutral pH |
|---|---|
| Target Compound Data | Stable triplex formation (UV thermal melting and CD spectra) at pH 7.0–8.0 |
| Comparator Or Baseline | 2'-deoxycytidine (dC): No triplex formation at pH 7.0–8.0 |
| Quantified Difference | Qualitative: Triplex formation (Yes vs. No) |
| Conditions | DNA "paper-clip" triplex model: 5′-d-(TC)3T2(CT)3C2(AG)3 sequence in phosphate buffer |
Why This Matters
This demonstrates that dPIC is an enabling component for triplex-based applications operating at physiological pH, a capability that standard dC does not possess.
- [1] Chin, T.-M., Lin, S.-B., Lee, S.-Y., Chang, M.-L., Cheng, A. Y.-Y., Chang, F.-C., Pasternack, L., Huang, D.-H., & Kan, L.-S. (2000). "Paper-Clip" Type Triple Helix Formation by 5′-d-(TC)3Ta(CT)3Cb(AG)3 (a and b = 0−4) as a Function of Loop Size with and without the Pseudoisocytosine Base in the Hoogsteen Strand. Biochemistry, 39(40), 12457–12464. View Source
